Alkaline Phosphatase Inhibition Profile: Weak Activity Across Isoforms Compared to Other Phthalimide Scaffolds
In cell-based alkaline phosphatase assays, N-(4-Chloro-2-fluorobenzyl)phthalimide demonstrates consistently weak inhibitory activity across human placental (PLAP), mouse intestinal (IAP), and human tissue-nonspecific (TNAP) isoforms, with IC₅₀ values exceeding 100,000 nM [1]. This contrasts with other N-substituted phthalimides such as N-(phenylthio)phthalimide, which exhibits potent trehalose-6-phosphate phosphatase inhibition with Kᵢ values of 0.56–1.0 µM [2], and certain triazole-phthalimide hybrids that show sub-micromolar activity [3]. The compound's weak inhibition profile makes it a valuable negative control or selectivity reference in phosphatase screening campaigns.
| Evidence Dimension | Inhibitory potency (IC₅₀) against alkaline phosphatase isoforms |
|---|---|
| Target Compound Data | PLAP: >100,000 nM; IAP: 88,000 nM; TNAP: >100,000 nM |
| Comparator Or Baseline | N-(phenylthio)phthalimide: Kᵢ = 0.56–1.0 µM against nematode TPPs; other phthalimide derivatives in the 1–50 µM range |
| Quantified Difference | ≥100-fold lower potency compared to active phthalimide-based inhibitors |
| Conditions | FLAG-tagged enzymes expressed in COS1 cells; 30 min incubation; chemiluminescence detection [1] |
Why This Matters
This data positions N-(4-Chloro-2-fluorobenzyl)phthalimide as a structurally-defined negative control for alkaline phosphatase inhibitor discovery, enabling researchers to benchmark assay sensitivity and confirm target engagement specificity.
- [1] BindingDB. (n.d.). BDBM50447438 (CHEMBL3115128) IC₅₀ Data: Alkaline Phosphatase Isoforms. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447438 View Source
- [2] Cross, M., et al. (2019). A suicide inhibitor of nematode trehalose-6-phosphate phosphatases. Scientific Reports, 9, 16113. https://doi.org/10.1038/s41598-019-52500-8 View Source
- [3] PMC Figure 1. (n.d.). Chemical structures of 1,2,3-triazole-phthalimide bioactive derivatives. Retrieved from https://pmc.ncbi.nlm.nih.gov/ View Source
